molecular formula C19H28ClNO6 B15191420 Didesmethylsibutramine D-tartrate, (R)- CAS No. 259729-93-6

Didesmethylsibutramine D-tartrate, (R)-

Cat. No.: B15191420
CAS No.: 259729-93-6
M. Wt: 401.9 g/mol
InChI Key: ZGVBAFVARMNSSD-FYEOGULHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Didesmethylsibutramine D-tartrate, (R)- is an enantiomerically pure metabolite of sibutramine, a serotonin-norepinephrine reuptake inhibitor (SNRI) historically used for weight management. Its molecular formula is C₁₅H₂₂ClN (monoisotopic mass: 251.144077) , and it retains the core cyclobutyl-chlorophenyl structure of sibutramine but lacks two methyl groups on the amine side chain. The (R)-enantiomer is synthesized via stereoselective methods, such as chiral imine formation with tert-butanesulfinamide (TBSA) and organometallic reagents like i-BuLi, achieving up to 98.8% enantiomeric excess (ee) when using BF₃·OEt₂ as a Lewis acid .

Pharmacologically, (R)-didesmethylsibutramine exhibits enantioselective activity, with studies indicating its role in dopamine reuptake inhibition . However, due to safety concerns linked to sibutramine (e.g., cardiovascular risks), its metabolites, including (R)-didesmethylsibutramine, are often detected as adulterants in illicit dietary supplements . The D-tartrate salt form enhances crystallinity and stability, leveraging the chiral counterion’s ability to optimize physicochemical properties .

Properties

CAS No.

259729-93-6

Molecular Formula

C19H28ClNO6

Molecular Weight

401.9 g/mol

IUPAC Name

(1R)-1-[1-(4-chlorophenyl)cyclobutyl]-3-methylbutan-1-amine;(2S,3S)-2,3-dihydroxybutanedioic acid

InChI

InChI=1S/C15H22ClN.C4H6O6/c1-11(2)10-14(17)15(8-3-9-15)12-4-6-13(16)7-5-12;5-1(3(7)8)2(6)4(9)10/h4-7,11,14H,3,8-10,17H2,1-2H3;1-2,5-6H,(H,7,8)(H,9,10)/t14-;1-,2-/m10/s1

InChI Key

ZGVBAFVARMNSSD-FYEOGULHSA-N

Isomeric SMILES

CC(C)C[C@H](C1(CCC1)C2=CC=C(C=C2)Cl)N.[C@H]([C@@H](C(=O)O)O)(C(=O)O)O

Canonical SMILES

CC(C)CC(C1(CCC1)C2=CC=C(C=C2)Cl)N.C(C(C(=O)O)O)(C(=O)O)O

Origin of Product

United States

Preparation Methods

The preparation of didesmethylsibutramine D-tartrate, ®- involves the n-demethylation of desmethylsibutramine (M1) by the enzyme CYP2B6. This process converts sibutramine into didesmethylsibutramine (M2). Industrial production methods typically involve the use of chiral reagents to ensure the production of the ®-enantiomer, which is more potent than the (S)-enantiomer .

Chemical Reactions Analysis

Didesmethylsibutramine D-tartrate, ®- undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Didesmethylsibutramine D-tartrate, ®- has several scientific research applications:

Mechanism of Action

Didesmethylsibutramine D-tartrate, ®- acts as a triple reuptake inhibitor, blocking the reabsorption of serotonin, dopamine, and norepinephrine from neuronal synapses. This leads to increased levels of these neurotransmitters in the synaptic cleft, enhancing their effects. The ®-enantiomer is more potent than the (S)-enantiomer and possesses significantly stronger anorectic activity in animals .

Comparison with Similar Compounds

Table 1: Key Structural and Pharmacological Differences

Compound Molecular Formula Molecular Weight Key Structural Features Pharmacological Target Enantiomeric Activity
Didesmethylsibutramine (R)-D-tartrate C₁₅H₂₂ClN·C₄H₆O₆ 542.62 Lacks two N-methyl groups; D-tartrate salt Dopamine/Serotonin Reuptake (R)-enantiomer dominant
Sibutramine C₁₇H₂₆ClN 279.85 Fully methylated amine side chain SNRI Racemic mixture
Desmethylsibutramine (DMS) C₁₆H₂₄ClN 265.82 Lacks one N-methyl group SNRI (weaker than parent) Racemic or partial enantiopurity
Chlorosibutramine C₁₇H₂₅Cl₂N 314.29 Chlorinated analog Unapproved; adulterant Not characterized

Key Findings :

  • Enantiopurity : Unlike racemic sibutramine, (R)-didesmethylsibutramine D-tartrate is synthesized with >98% ee, enhancing target specificity .
  • Bioactivity : The (R)-enantiomer shows higher dopamine reuptake inhibition than the (S)-form, correlating with its potency in weight-loss adulterants .
  • Detection Challenges : NMR differentiation of sibutramine metabolites is difficult due to overlapping NCH₃ signals in complex mixtures .

Comparison with Other D-Tartrate Salts

Table 2: D-Tartrate Salts in Pharmaceuticals

Compound Application Role of D-Tartrate Key Interactions Stability/Activity Impact
Didesmethylsibutramine D-tartrate Illicit weight loss Enhances crystallinity, chiral resolution Electrostatic, hydrogen bonding Improves enantiopurity
Dextromoramide D-tartrate Opioid analgesic Counterion for solubility Ionic interactions Stabilizes opioid formulation
Isofagomine D-tartrate β-Glucosidase inhibitor Stabilizes enzyme-inhibitor complex Hydrogen bonding Enhances enzymatic inhibition
Ledipasvir D-tartrate Antiviral (HCV) Chiral resolution Not reported Optimizes pharmacokinetics

Key Findings :

  • Chiral Resolution: D-Tartrate is preferred for resolving (R)-enantiomers due to its non-natural origin (xenobiotic) and stereoselective synthesis .
  • Regulatory Status : D-Tartrate salts like didesmethylsibutramine are unapproved in supplements, unlike FDA-approved L-tartrate derivatives .

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for the identification and quantification of Didesmethylsibutramine D-tartrate in complex matrices such as dietary supplements?

  • Methodological Answer : Use hyphenated techniques like HPLC-MS/MS or LC-TOF for high specificity and sensitivity. Chromatographic separation (e.g., reverse-phase C18 columns) combined with mass spectrometry enables differentiation from structural analogs like desmethylsibutramine. Validation should include spike-and-recovery experiments to account for matrix interference, as demonstrated in studies analyzing adulterated supplements .

Q. How can researchers synthesize enantiomerically pure (R)-Didesmethylsibutramine D-tartrate and resolve its stereoisomers?

  • Methodological Answer : Employ chiral resolution via diastereomeric salt formation using D-tartaric acid as a resolving agent. Crystallization in polar solvents (e.g., ethanol/water mixtures) enhances enantiomeric purity. Confirm stereochemistry using polarimetry and single-crystal X-ray diffraction (XRD), as seen in analogous tartrate salt characterizations .

Q. What are the key stability considerations for Didesmethylsibutramine D-tartrate under varying storage conditions?

  • Methodological Answer : Conduct accelerated stability studies (40°C/75% RH) with periodic sampling. Monitor degradation products via HPLC and characterize using FTIR or NMR. Thermal gravimetric analysis (TGA) can determine dehydration thresholds, as shown in studies on D-tartrate hydrates .

Advanced Research Questions

Q. How can researchers investigate the metabolic pathways of Didesmethylsibutramine D-tartrate in preclinical models?

  • Methodological Answer : Use radiolabeled (e.g., ¹⁴C) compounds in in vitro hepatocyte assays or in vivo rodent models. Identify metabolites via high-resolution mass spectrometry (HRMS) and compare against synthetic standards. Address interspecies differences by cross-referencing human liver microsome data .

Q. What experimental strategies address discrepancies in pharmacokinetic data between Didesmethylsibutramine and its analogs?

  • Methodological Answer : Conduct comparative bioavailability studies using crossover designs in animal models. Apply physiologically based pharmacokinetic (PBPK) modeling to account for variables like solubility (via shake-flask method) and protein binding (equilibrium dialysis). Validate using population pharmacokinetics to isolate formulation vs. metabolic factors .

Q. How can the chiral configuration of D-tartrate influence the biological activity of Didesmethylsibutramine?

  • Methodological Answer : Compare (R)- and (S)-tartrate salts in receptor-binding assays (e.g., serotonin/norepinephrine reuptake inhibition). Use molecular docking simulations to assess stereospecific interactions with target proteins. In vivo efficacy studies in obesity models can correlate chirality with therapeutic outcomes .

Q. What advanced techniques detect trace levels of Didesmethylsibutramine D-tartrate in adulterated products with high background noise?

  • Methodological Answer : Implement matrix solid-phase dispersion (MSPD) for sample cleanup prior to LC-MS/MS. Use isotope dilution assays (e.g., ¹³C-labeled internal standards) to improve quantification accuracy. Non-targeted screening via ion mobility spectrometry (IMS) can identify novel analogs .

Q. How do researchers design studies to compare the efficacy and safety of Didesmethylsibutramine D-tartrate with other anti-obesity compounds?

  • Methodological Answer : Use randomized, double-blind preclinical trials with dose-escalation protocols. Endpoints should include weight change, metabolic biomarkers (e.g., leptin/adiponectin), and histopathology. Meta-analyses of existing data on sibutramine analogs can highlight mechanistic differences .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.